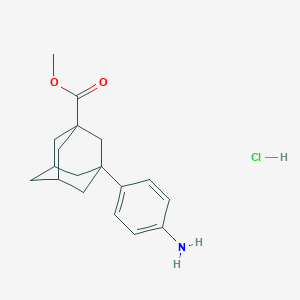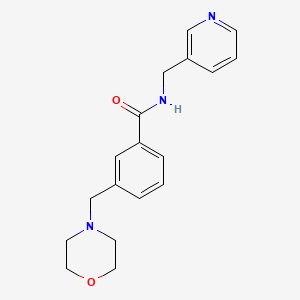
methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride, also known as MAH, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of adamantane derivatives and has been shown to have various biological activities.
作用机制
The exact mechanism of action of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may be beneficial in the treatment of Alzheimer's disease. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to inhibit the activity of the protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride in lab experiments. Its mechanism of action is not fully understood, making it difficult to interpret the results of experiments. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has limited solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride. One area of research is the development of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride-based drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride, which may lead to the development of new drugs with similar activities. Additionally, the study of methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride may lead to a better understanding of the biological processes involved in various diseases, leading to the development of new treatments.
合成方法
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride can be synthesized by reacting 1-adamantanecarboxylic acid with thionyl chloride, followed by reaction with methylamine and 4-aminophenol. The resulting product is then purified by recrystallization to obtain methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride in its hydrochloride salt form.
科学研究应用
Methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been extensively studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, methyl 3-(4-aminophenyl)-1-adamantanecarboxylate hydrochloride has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
methyl 3-(4-aminophenyl)adamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-21-16(20)18-9-12-6-13(10-18)8-17(7-12,11-18)14-2-4-15(19)5-3-14;/h2-5,12-13H,6-11,19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIDWPNOHIPPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-aminophenyl)adamantane-1-carboxylate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B4943965.png)
![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)

![3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4943993.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4944008.png)
![N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B4944011.png)
![4-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4944033.png)
![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4944051.png)
![4-tert-butyl-N-(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4944054.png)

![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4944064.png)
![N-[1-[(2,4-dimethoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4944074.png)